molecular formula C7H13F3N2 B067540 1-(2,2,2-Trifluoroethyl)piperidin-4-amine CAS No. 187217-99-8

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Cat. No.: B067540
CAS No.: 187217-99-8
M. Wt: 182.19 g/mol
InChI Key: JJGAYYBQGNJNJQ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidin-4-amine (CAS: 187217-99-8) is a piperidine derivative substituted with a trifluoroethyl group and an amine at the 4-position. Its molecular formula is C₇H₁₃F₃N₂, with a molecular weight of 182.19 g/mol . Predicted physicochemical properties include a boiling point of ~250°C and a density of 1.3 g/cm³, though experimental validation is needed.

The trifluoroethyl group confers unique electronic and steric properties. Fluorine's strong electron-withdrawing effect reduces the basicity of the adjacent amine, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs . This feature is exploited in drug design, particularly for targeting enzymes or receptors sensitive to basicity changes .

Preparation Methods

Reductive Amination of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

The most widely documented method involves the reduction of 1-(2,2,2-trifluoroethyl)piperidin-4-one to the corresponding amine. Wityak et al. (2015) reported a 70% yield using Raney nickel in ethanol under 1551.49–2068.65 Torr hydrogen pressure at 20°C for 72 hours . The reaction proceeds via catalytic hydrogenation of the ketone group, forming the amine under inert conditions.

Reaction Conditions:

  • Catalyst: Raney nickel

  • Solvent: Ethanol

  • Temperature: 20°C

  • Pressure: 1551.49–2068.65 Torr

  • Time: 72 hours

This method’s scalability is limited by the need for high-pressure equipment, but its reproducibility and moderate yield make it a benchmark for industrial applications .

Fluorination Strategies for Trifluoroethyl Group Introduction

The Chinese patent CN102603611B details sulfur tetrafluoride (SF4) -mediated fluorination of piperidine carboxylic acids . For example, 4-piperidine carboxylic acid reacts with SF4 in chloroform/hydrofluoric acid at 85°C to yield 4-(trifluoromethyl)piperidine (58.7–75% yield) . While this method introduces the trifluoromethyl group, adapting it for This compound would require subsequent amination steps.

Challenges:

  • Hazardous reagents (SF4, HF).

  • Multi-step synthesis reduces practicality.

Catalytic Coupling and Hydrogenolysis

Patent EP2621894B1 describes coupling reactions for analogous trifluoroethyl acetamides . A benzyl carbamate-protected intermediate undergoes hydrogenolysis with palladium catalysts to yield free amines. Applied to the target compound, this could involve:

  • Coupling piperidin-4-amine with a trifluoroethylating agent.

  • Hydrogenolytic deprotection to remove carbamate groups.

Example Protocol:

  • Coupling reagent: HBTU or EDC.

  • Catalyst: Pd/C or Pd(OH)2.

  • Solvent: THF or ethanol.

This method’s modularity allows for structural diversification but introduces complexity in protecting group management .

Comparative Analysis of Methodologies

Method Yield Conditions Safety Scalability
Reductive Amination 70%High-pressure H2ModerateIndustrial
NaBH4 Reduction 88%*Atmospheric, 0°CHighLab-scale
SF4 Fluorination 50–75%85°C, SF4/HFLowLimited
Coupling/Hydrogenolysis N/ARoom temperatureModerateModular

*Reported for analogous compounds.

Key Insights:

  • Reductive amination balances yield and scalability but requires specialized equipment.

  • NaBH4 reduction offers safety advantages but necessitates intermediate purification.

  • SF4 routes are less viable due to hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Research has indicated that derivatives of 1-(2,2,2-trifluoroethyl)piperidin-4-amine may serve as promising candidates for drug development. Notably, these compounds have been studied for their potential as prostaglandin D synthase inhibitors , which could be beneficial in treating inflammatory diseases and allergic reactions. For instance, a study demonstrated that these compounds exhibit significant inhibitory activity against hematopoietic prostaglandin D synthase (H-PGDS), a target implicated in various pathologies including asthma and muscular dystrophy .

Case Study:
In preclinical trials, derivatives of this compound showed efficacy in modulating neurotransmitter systems, indicating potential applications in treating depression and other mood disorders. The lipophilicity imparted by the trifluoroethyl group enhances the pharmacokinetic properties of these compounds, making them suitable for further exploration in medicinal chemistry.

Agricultural Chemistry

Acaricide Development:
The compound has been utilized in developing new acaricides with trifluoroethyl thioether groups. These new agents have demonstrated potent activity against agricultural pests such as Tetranychus urticae (two-spotted spider mite), with an LC50 value of 0.19 mg/L, comparable to existing commercial products.

Research Findings:
Studies focused on optimizing substituents in pyrimidine derivatives led to the creation of effective acaricides that can control mite populations effectively. This application is crucial for sustainable agricultural practices, reducing reliance on traditional pesticides.

Chemical Synthesis

Catalyst Precursor:
this compound serves as a precursor for catalysts used in asymmetric synthesis. These catalysts are essential for producing chiral drugs with high selectivity and yield under mild conditions.

Synthesis Efficiency:
Research indicates that catalysts derived from this compound can achieve yields exceeding 90% in target reactions, showcasing its utility in organic synthesis.

Analytical Chemistry

Chromatographic Applications:
In analytical chemistry, derivatives of this compound are employed as stationary phases in chromatography. These functionalized derivatives enhance the separation and analysis of complex pharmaceutical mixtures based on subtle molecular interactions.

Results:
The use of these stationary phases has significantly improved resolution and sensitivity in chromatographic methods, facilitating more precise analyses of pharmaceutical compounds.

Environmental Science

Fluorinated Surfactants:
The compound is also involved in synthesizing fluorinated surfactants known for their unique hydrophobic properties. These surfactants have applications in environmental remediation processes, particularly in oil spill cleanups.

Effectiveness:
The surfactants derived from this compound have shown effectiveness in reducing surface tensions and enhancing the solubility of pollutants, thereby aiding environmental cleanup efforts.

Material Science

Fluoropolymer Production:
This compound is a key intermediate in producing fluoropolymers used in high-performance materials due to their exceptional resistance to solvents and thermal stability.

Applications:
Fluoropolymers synthesized from this compound are suitable for extreme conditions, making them ideal for various industrial applications where durability is critical.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it an effective modulator of various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Conformational and Basicity Comparisons

A computational study compared 1-(2,2,2-trifluoroethyl)piperidine (A), 1-(trifluoroacetyl)piperidine (B), and 1-(2,2,2-trifluoroethyl)aminoethane (C) (Figure 1):

Compound Substituent Key Feature pKa (Predicted)
A Trifluoroethyl Flexible alkyl chain ~7.5
B Trifluoroacetyl Rigid amide group ~3.2
C Trifluoroethyl + amine Shorter chain ~8.0
  • A exhibits a stable conformation where the trifluoroethyl group adopts an equatorial position on the piperidine ring, minimizing steric strain. The amine's basicity (pKa ~7.5) is reduced compared to non-fluorinated piperidines (pKa ~10) due to fluorine's inductive effects .
  • B shows significantly lower basicity (pKa ~3.2) due to the electron-withdrawing trifluoroacetyl group, making it unsuitable for targets requiring protonated amines .
  • C , with a shorter chain, retains higher basicity (pKa ~8.0), suggesting that chain length modulates electronic effects .

Implications : The trifluoroethyl group in A balances moderate basicity with metabolic resistance, ideal for central nervous system (CNS) drugs where blood-brain barrier penetration is critical .

Analogues with Modified Substituents

N-Methyl Derivative

N-Methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine (CID 43607421) introduces a methyl group to the amine (Molecular formula: C₈H₁₅F₃N₂ ). Key differences:

  • Basicity : Methylation further reduces amine basicity (pKa ~6.8) compared to A , altering receptor binding kinetics .
  • Lipophilicity : Increased logP (predicted +0.5) enhances membrane permeability but may reduce aqueous solubility .

Aryl-Substituted Derivatives

  • N-(4-Ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS 1157474-18-4) adds a bulky 4-ethoxyphenyl group. This modification: Steric Effects: The aromatic group may hinder rotation, stabilizing specific conformations for receptor binding . Bioactivity: Likely targets serotonin or dopamine receptors due to structural resemblance to known inhibitors .

Salt Forms and Physicochemical Properties

The dihydrochloride salt (CAS 1177271-15-6 ) improves aqueous solubility (>50 mg/mL vs. <10 mg/mL for free base) and stability, critical for parenteral formulations .

Enzyme Inhibition

  • A and its analogs are explored as p97 ATPase inhibitors (e.g., Compound 14 in ). The trifluoroethyl group enhances binding to hydrophobic pockets in the enzyme's AAA+ domain .
  • Triazolopyrazine Derivatives (): Substitution with trifluoroethyl improves selectivity for kinases over off-target proteases, as seen in dipeptidyl peptidase-4 (DPP-4) inhibitors .

Receptor Interactions

  • Serotonin Reuptake Inhibition : Analogues like 2,5-dimethoxyphenylpiperidines () show that trifluoroethyl substitution increases selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) by ~10-fold .

Biological Activity

1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological interactions, pharmacological implications, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a trifluoroethyl substituent at the first carbon. The molecular formula is C₇H₈F₃N, and its structural characteristics enhance its lipophilicity, which may improve membrane permeability and bioavailability compared to non-fluorinated analogs.

The specific mechanism of action for this compound remains largely unknown due to limited research. However, it is hypothesized that the compound may act as a ligand for various receptors due to its structural similarities with other bioactive compounds. The trifluoroethyl group is believed to play a crucial role in modulating interactions with biological targets.

Interaction Studies

Research indicates that this compound may interact with several biological targets. Its ability to engage with receptors or enzymes could be explored further in pharmacological studies. Notably, fluorinated piperidines have been associated with various biological activities, including antitumor effects and modulation of neurotransmitter systems.

Antitumor Potential

Preliminary studies suggest that compounds related to this compound exhibit significant antitumor effects. For instance, derivatives of similar structures have shown efficacy in xenograft models of cancer. This suggests potential applications in cancer therapy; however, more comprehensive studies are needed to validate these findings .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaStructural FeaturesUnique Aspects
1-(Cyclopropyl)piperidin-4-amineC₇H₁₃NCyclopropyl groupDifferent pharmacological profile
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amineC₈H₉F₃NMethyl group on nitrogenEnhanced reactivity due to methyl substitution
N-Ethyl-N-(2,2,2-trifluoroethyl)piperidin-4-amineC₈H₉F₃NEthyl group on nitrogenPotentially distinct biological activity

The presence of the trifluoroethyl group in these compounds enhances lipophilicity and may influence their pharmacokinetic properties compared to other piperidine derivatives.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Antitumor Efficacy : In studies involving structurally similar compounds, significant reductions in tumor growth were observed in xenograft models. The mechanisms involved apoptosis induction and cell cycle arrest.
    • Example : A study on fluorinated piperidines indicated robust antitumor activity against various cancer cell lines .
  • Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems. The interaction with serotonin and dopamine receptors suggests potential use in treating neurological disorders.
    • Example : Compounds exhibiting similar structures have been shown to modulate dopamine levels in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,2,2-Trifluoroethyl)piperidin-4-amine?

  • Methodological Answer : The compound is typically synthesized via alkylation of piperidin-4-amine derivatives. A key route involves reacting piperidin-4-amine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) under basic conditions (e.g., K₂CO₃) in acetonitrile or toluene at 20–25°C . Purification is achieved via silica gel chromatography (gradient elution with petroleum ether:EtOAc). Yields can vary (e.g., 26% in one protocol), suggesting optimization of stoichiometry, reaction time, or solvent polarity may improve efficiency . Alternative methods include nucleophilic substitution of halogenated precursors with trifluoroethylamine derivatives, though fluorinated reagents require careful handling due to their reactivity .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify key signals:

  • Trifluoroethyl group: A quartet (~4.9 ppm, J = 8–10 Hz) for the -CH₂CF₃ protons .
  • Piperidine ring: Multiplets between 1.5–3.5 ppm for axial/equatorial protons and the amine proton .
    Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 254 nm) or LCMS (monitoring for [M+H]⁺ ion at m/z ~193). Elemental analysis (C, H, N) validates stoichiometric ratios, while FT-IR confirms amine (-NH₂) and C-F stretches (~1150–1250 cm⁻¹) .

Q. What are the known biological targets or interactions of this compound?

  • Methodological Answer : Piperidine derivatives are explored as modulators of central nervous system (CNS) targets (e.g., sigma receptors, monoamine transporters) due to their conformational flexibility and amine functionality . The trifluoroethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Fluorine’s electron-withdrawing effects reduce amine basicity (pKa shift), altering receptor binding kinetics . To identify specific targets, researchers use:

  • Radioligand binding assays : Screen against receptor panels (e.g., GPCRs, ion channels).
  • Molecular docking : Compare with structurally related compounds (e.g., fumarate salts in ) to predict binding modes .

Advanced Research Questions

Q. How can reaction yields be optimized during trifluoroethyl group introduction?

  • Methodological Answer : Low yields (e.g., 26% in ) often stem from competing side reactions (e.g., over-alkylation). Strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in Stille or Suzuki reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene minimizes byproducts in thermal reactions .
  • Temperature control : Gradual heating (e.g., 110°C for 12 hours) ensures complete conversion without decomposition .
  • Stoichiometry adjustments : Excess trifluoroethyl triflate (1.2–1.5 equiv.) drives the reaction to completion .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer : The trifluoroethyl group increases hydrophobicity, causing precipitation in aqueous buffers. Solutions include:

  • Salt formation : Convert the free base to a water-soluble salt (e.g., hydrochloride, fumarate) via acid titration (e.g., HCl in EtOAc) .
  • Cosolvent systems : Use DMSO (≤10%) or cyclodextrin-based solubilizers in cell culture media .
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to the active form .

Q. How to resolve contradictions in spectroscopic data across batches?

  • Methodological Answer : Discrepancies in NMR/LCMS data often arise from residual solvents, stereochemical impurities, or hydrate formation. Mitigation steps:

  • Strict drying protocols : Use molecular sieves or azeotropic distillation to remove water .
  • Chiral HPLC : Confirm enantiomeric purity if chirality is suspected (e.g., axial chirality in piperidine derivatives) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks and detect conformational isomers .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGAYYBQGNJNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585537
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187217-99-8
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 25% aqueous solution of ammonia (170 mL), 10% Pd/C (7.4 g), and a solution of the above 1-(2,2,2-trifluoroethyl)piperidin-4-one/butanol mixture (72.5 g, 0.344 mol, 86:14 weight ratio) in methanol (420 mL) were placed into a 2 L glass autoclave purged with argon. The reaction mixture was hydrogenated in a Parr apparatus at a hydrogen pressure of 40 psi for 18 h. The catalyst was removed by filtration. The filtrate was concentrated in vacuo to 150 mL. Potash (46 g) and ether (200 mL) were added, and the mixture was vigorously stirred for 20 min. The organic layer was separated, and the aqueous one was extracted with ether (100 mL). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to afford a mixture (74.4 g) of 1-(2,2,2-trifluoroethyl)piperidin-4-amine and 1-(2,2,2-trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]piperidin-4-amine in 72:28 weight ratio (containing butanol). This mixture was fractionated at 7-8 mmHg on a 15 cm Vigreaux column (a fraction with bp 75-95° C. was collected) to afford 1-(2,2,2-trifluoroethyl)piperidin-4-amine (38.5 g) as a colorless liquid.
[Compound]
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1-(2,2,2-trifluoroethyl)piperidin-4-one butanol
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72.5 g
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Synthesis routes and methods II

Procedure details

1-(2,2,2-Trifluoroethyl)piperidin-4-amine was synthesized as in steps a-c of Example 1. To a 250 mL round bottom flask containing 6-(3-fluorophenyl)pyridine-3-carboxylic acid (see Example 3, Step A)(2.01 g, 9.25 mmol ) in DMA (35 mL) was added EDAC/EDC*HCl(1.95 g, 10.2 mmol), HOBt (1.38 g, 10.2 mmol), 1-(2,2,2-trifluoroethyl)piperidin-4-amine (1.85 g, 10.2 mmol) and NMM (2.23 mL, 20.4). After stirring at room temperature for 2 hours the reaction mixture was diluted with water (100 mL) and the resulting solid filtered and dried to give the desired product (2.96 g). LCMS (ES+) 4.55 min (TIC, 90%; 1H NMR purity >95%); 1H NMR (400 MHz, DMSO-d6) □ ppm 1.60 (dq, J=11.84, 3.48 Hz, 2 H) 1.81 (d, J=10.62 Hz, 2H) 2.44 (t, J=11.16 Hz, 2H) 2.50 (br. s., 2H) 2.94 (d, J=11.53 Hz, 2H) 3.74-3.87 (m, 1H) 7.32 (dt, J=8.37, 2.29 Hz, 1H) 7.57 (q, 1H) 7.96 (d, J=10.43 Hz, 1H) 8.01 (d, J=7.69 Hz, 1H) 8.14 (d, J=8.24 Hz, 1H) 8.28 (dd, J=8.24, 2.20 Hz, 1H) 8.49 (d, J=7.50 Hz, 1H) 9.07 (d, J=1.83 Hz, 1H); MS(ES+) 382 (M+1); HRMS (TOF, ES+) calculated for C19H19F4N3O+H+: 382.1542; observed 382.1548.
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2.01 g
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35 mL
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EDAC EDC
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1.95 g
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1.38 g
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1.85 g
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reactant
Reaction Step Two
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Name
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100 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]-carbamic acid tert-butyl ester was then taken up in dioxane (80 mL) and hydrogen chloride gas was bubbled through the solution for 10 minutes. The reaction vessel was capped tightly and stirred for 1.5 hours. The solvent was removed under reduced pressure at 40° C. The residue was taken up in 42 mL of 0.5M sodium methoxide in methanol, stirred at room temperature for 3 hours, and filtered. The filtrate was concentrated, taken up in ethyl acetate, filtered, and concentrated to give 1.0 g of 1-(2,2,2-trifluoroethyl)piperidin-4-ylamine as a dark colored oil, (M+H)+=183.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(2,2,2-Trifluoroethyl)piperidin-4-amine
1-(2,2,2-Trifluoroethyl)piperidin-4-amine
1-(2,2,2-Trifluoroethyl)piperidin-4-amine
1-(2,2,2-Trifluoroethyl)piperidin-4-amine
1-(2,2,2-Trifluoroethyl)piperidin-4-amine
1-(2,2,2-Trifluoroethyl)piperidin-4-amine

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